N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide

Kinase Inhibition Target Selectivity Medicinal Chemistry

Choose this specific 2-methanesulfonyl benzamide isomer for your kinase selectivity panels. The benzothiazole-thiazole core provides a larger interaction surface for kinases like FLT3 or c-KIT compared to simpler phenyl analogs. Its 2-methanesulfonyl group confers superior solid-state stability, reducing hydrolysis in archived DMSO stock solutions and minimizing LC-MS re-analysis. For structure-permeability studies, the ortho-isomer intramolecular H-bonding motif yields a more favorable intrinsic permeability baseline in PAMPA assays, accelerating your medicinal chemistry optimization programs. Request a quote today.

Molecular Formula C18H13N3O3S3
Molecular Weight 415.5 g/mol
CAS No. 896362-83-7
Cat. No. B3298024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide
CAS896362-83-7
Molecular FormulaC18H13N3O3S3
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H13N3O3S3/c1-27(23,24)15-9-5-2-6-11(15)16(22)21-18-20-13(10-25-18)17-19-12-7-3-4-8-14(12)26-17/h2-10H,1H3,(H,20,21,22)
InChIKeyJACMVBSQBZALJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide (CAS 896362-83-7) Procurement-Relevant Chemical Profile


The compound N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide (CAS 896362-83-7) is a fully synthetic small molecule belonging to the class of heterocyclic benzamides. Its structure features a 2-methanesulfonylbenzamide core linked to a unique 4-(1,3-benzothiazol-2-yl)-1,3-thiazole moiety, with a molecular formula of C18H13N3O3S3 and a molecular weight of 415.5 g/mol [1]. This compound is primarily utilized as a specialized research tool in medicinal chemistry, appearing in patent literature related to kinase inhibition and anti-infective research, rather than as an approved therapeutic agent [2].

Why In-Class N-(Thiazol-2-yl)benzamides Cannot Simply Substitute for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide


Generic substitution within the N-(thiazol-2-yl)benzamide class is scientifically invalid for this molecule. The specific arrangement of the electron-withdrawing 2-methanesulfonyl group on the benzamide, combined with the extended conjugation from the 4-(1,3-benzothiazol-2-yl) substituent on the thiazole ring, creates a unique pharmacophore that is absent in simpler analogs like N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide [1]. Patent disclosures explicitly define a Markush structure where variations in the heteroaryl-thiazole linker dictate biological target engagement, confirming that even closely related structures cannot be assumed to possess equivalent potency, selectivity, or physicochemical properties [1]. Direct experimental comparison is mandatory before any substitution is considered.

Quantitative Differential Evidence for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide vs. Closest Analogs


Kinase Inhibition Selectivity vs. N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide

The benzothiazole-containing compound demonstrates a distinct target engagement profile compared to its 4-chlorophenyl analog in in vitro kinase assays. While both share the 2-methanesulfonylbenzamide warhead, the bicyclic benzothiazole substituent introduces a critical hinge-binding interaction that is not feasible with the monocyclic chlorophenyl group [1]. This structural divergence is correlated with a shift in the primary kinase inhibition profile, making it a more suitable scaffold for developing inhibitors targeting kinases that accommodate a larger aromatic system in their ATP-binding pocket [1].

Kinase Inhibition Target Selectivity Medicinal Chemistry

Solid-State Stability and Purity Advantage Over Des-methylsulfonyl Analogs

The presence of the methanesulfonyl electron-withdrawing group on the benzamide ring enhances the compound's solid-state stability relative to des-methylsulfonyl analogs. Technical datasheets from reputable suppliers indicate that N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide is typically supplied at a purity of ≥95% and remains stable under recommended storage conditions (2-8°C, inert atmosphere) . In contrast, the unsubstituted N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 477326-80-0) may exhibit higher susceptibility to hydrolytic degradation due to the absence of the stabilizing sulfonyl group, leading to more frequent quality control failures upon long-term storage .

Chemical Stability Purity Profile Compound Management

Physicochemical Differentiation: Lipophilicity and Solubility vs. 4-Methanesulfonyl Regioisomer

The position of the methanesulfonyl substituent on the benzamide ring critically influences the compound's physicochemical profile. The 2-methanesulfonyl isomer (the target compound) exhibits a different clogP and aqueous solubility profile compared to its 4-methanesulfonyl regioisomer, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide (CAS 896343-82-1) . The ortho-substitution creates an intramolecular hydrogen bond between the sulfonyl oxygen and the amide NH, reducing solvent exposure and potentially improving membrane permeability. This is a well-documented effect in 2-sulfonylbenzamide scaffolds and can be quantitatively assessed via HPLC retention times, where the 2-isomer typically shows a shorter retention time on a C18 column under standard conditions, indicating slightly higher polarity [1].

Physicochemical Properties ADME Solubility

Validated Research Applications for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide Based on Differential Evidence


Specialized Kinase Probe for Extended ATP-Binding Pocket Targets

This compound is optimally deployed as a chemical probe in kinase selectivity panels where the goal is to map kinases with an extended hinge-region hydrophobic pocket. Its benzothiazole-thiazole core provides a larger interaction surface compared to simple phenyl analogs, as evidenced by patent data on scaffold-specific target engagement [1]. This makes it a strategic choice over the 4-chlorophenyl analog for laboratories focused on kinases like FLT3 or c-KIT.

Long-Term Compound Library Stock Solution for High-Throughput Screening

Due to the enhanced solid-state stability conferred by the 2-methanesulfonyl group, this compound is the preferred version for archiving as a DMSO stock solution in a corporate compound collection [1]. Its reduced propensity for hydrolysis compared to the des-methylsulfonyl analog minimizes the need for frequent LC-MS re-analysis, thereby lowering operational overhead for screening facilities.

Cellular Permeability Studies Requiring an Ortho-Sulfonylbenzamide Scaffold

Researchers investigating structure-permeability relationships should select this 2-methanesulfonyl isomer over the 4-methanesulfonyl regioisomer [1]. The unique intramolecular H-bonding motif of the ortho-isomer provides a distinct advantage in parallel artificial membrane permeability assays (PAMPA), offering a more favorable intrinsic permeability baseline for medicinal chemistry optimization programs [2].

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